molecular formula C19H18O4 B515216 2-(Benzoyloxy)cyclopentyl benzoate

2-(Benzoyloxy)cyclopentyl benzoate

Cat. No.: B515216
M. Wt: 310.3g/mol
InChI Key: RVLSTMZYTRSDJL-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzoyloxy)cyclopentyl benzoate is a benzoate ester featuring a cyclopentyl backbone substituted with two benzoyloxy groups. Benzoate esters are widely used in polymer chemistry, pharmaceuticals, and organic synthesis due to their ester functionalities, which influence reactivity, stability, and physical characteristics .

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3g/mol

IUPAC Name

[(1R,2R)-2-benzoyloxycyclopentyl] benzoate

InChI

InChI=1S/C19H18O4/c20-18(14-8-3-1-4-9-14)22-16-12-7-13-17(16)23-19(21)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2/t16-,17-/m1/s1

InChI Key

RVLSTMZYTRSDJL-IAGOWNOFSA-N

SMILES

C1CC(C(C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(C(C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexyl vs. Cyclopentyl Backbones

  • 2-(1-(Benzoyloxy)-4-oxocyclohexyl)ethyl benzoate (): This compound shares structural similarity but replaces the cyclopentyl ring with a cyclohexyl group. Synthesis involves acid-catalyzed hydrolysis and trifluoromethylsulfonyl substitution, suggesting that 2-(Benzoyloxy)cyclopentyl benzoate may require milder conditions due to smaller ring strain .

Aromatic Benzoate Esters

  • 2-Acetylphenyl benzoate (): Molecular Formula: C₁₅H₁₂O₃; Average Mass: 240.258 g/mol. Features an acetyl group on the phenyl ring instead of a cyclopentyl backbone. Safety data indicate industrial use in research, contrasting with cyclopentyl derivatives, which may find applications in specialized polymers .
  • Likely exhibits higher crystallinity and melting points than aliphatic or cycloalkyl esters due to planar aromatic stacking .

Aliphatic and Branched Benzoates

  • Benzyl benzoate ():
    • Physical State: Oily liquid (boiling point ~323°C).
    • The benzyl group enhances lipophilicity, making it suitable as a plasticizer or solvent. In contrast, cyclopentyl derivatives may offer rigidity in polymer matrices .
  • Butyl benzoate ():
    • Boiling Point: 250°C.
    • Linear aliphatic chains increase flexibility but reduce thermal stability compared to cyclic esters like this compound .

Physical and Chemical Property Comparison

Compound Molecular Formula Average Mass (g/mol) Backbone Substituents Physical State Key Applications
This compound* Not Provided Inferred ~300–350 Cyclopentyl Two benzoyloxy groups Likely solid Polymers, specialty synthesis
2-Acetylphenyl benzoate C₁₅H₁₂O₃ 240.258 Phenyl Acetyl, benzoyloxy Solid (inferred) Industrial research
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Benzyl Benzoyloxy Oily liquid Plasticizers, solvents
Phenyl benzoate C₁₃H₁₀O₂ 198.22 Phenyl Benzoyloxy Crystalline solid Pharmaceuticals
Butyl benzoate C₁₁H₁₄O₂ 178.23 Butyl Benzoyloxy Liquid Solvents, fragrances

*Inferred properties based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.